8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 115415-41-3
VCID: VC21329618
InChI: InChI=1S/C8H8BrClN4O2/c1-13-5-4(6(15)12-8(13)16)14(3-2-10)7(9)11-5/h2-3H2,1H3,(H,12,15,16)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCl
Molecular Formula: C8H8BrClN4O2
Molecular Weight: 307.53 g/mol

8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 115415-41-3

Cat. No.: VC21329618

Molecular Formula: C8H8BrClN4O2

Molecular Weight: 307.53 g/mol

* For research use only. Not for human or veterinary use.

8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 115415-41-3

Specification

CAS No. 115415-41-3
Molecular Formula C8H8BrClN4O2
Molecular Weight 307.53 g/mol
IUPAC Name 8-bromo-7-(2-chloroethyl)-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C8H8BrClN4O2/c1-13-5-4(6(15)12-8(13)16)14(3-2-10)7(9)11-5/h2-3H2,1H3,(H,12,15,16)
Standard InChI Key ZNVNYZWBMCOPOE-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCl
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCl

Introduction

ParameterInformation
IUPAC Name8-Bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC₈H₈BrClN₄O₂
Molecular Weight307.53 g/mol (calculated)
Structural ClassificationPurine derivative; Xanthine analog
Functional GroupsPurine core, carbonyl groups (positions 2,6), halogens (Br, Cl), alkyl substitution

Physicochemical Properties

Physical Characteristics and Stability

The physical properties of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione are influenced by its heterocyclic structure and the presence of halogens. Based on structural analysis, this compound is expected to exist as a crystalline solid at room temperature, with limited water solubility due to its heterocyclic nature and halogen substituents. The molecule's stability is influenced by the presence of the bromine at position 8 and the chloroethyl group at position 7, both of which can potentially undergo nucleophilic substitution under appropriate conditions.

Compared to similar purine derivatives, this compound is likely to demonstrate enhanced lipophilicity due to the presence of both bromine and the chloroethyl group. This characteristic may influence its membrane permeability and distribution in biological systems. The compound is expected to be sensitive to prolonged exposure to UV light and high humidity, based on the known properties of brominated purines.

Spectroscopic Properties

Spectroscopic analysis provides essential tools for the characterization and identification of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The expected spectroscopic properties can be predicted based on its structural features:

Spectroscopic MethodExpected Characteristics
¹H NMRSignals for methyl group (δ ~3.5 ppm), chloroethyl CH₂ groups (δ ~3.8-4.5 ppm)
¹³C NMRCarbonyl carbon signals (δ ~150-160 ppm), purine ring carbons (δ ~120-150 ppm)
Mass SpectrometryMolecular ion peak around m/z 308 with characteristic isotope pattern for Br and Cl
IR SpectroscopyCarbonyl stretching bands (~1650-1700 cm⁻¹), C-N stretching bands (~1400-1500 cm⁻¹)
UV SpectroscopyAbsorption maxima typical of purine derivatives (~260-280 nm)

These spectroscopic properties are crucial for confirming the structure and purity of the synthesized compound, particularly in research settings where structural verification is essential.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves a multi-step process starting from appropriate purine precursors. The general synthetic strategy involves:

  • Preparation of a suitable xanthine derivative as the starting material

  • Introduction of the methyl group at the N-3 position

  • Bromination at the C-8 position

  • Installation of the 2-chloroethyl group at the N-7 position

Each step requires careful control of reaction conditions to ensure regioselectivity and to prevent unwanted side reactions. The synthesis may involve protection-deprotection strategies to selectively functionalize specific positions on the purine ring.

Detailed Reaction Conditions

The key steps in the synthesis can be accomplished under the following conditions:

  • N-3 Methylation: Treatment of the xanthine precursor with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base such as potassium carbonate in DMF at 25-60°C.

  • C-8 Bromination: Reaction with a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid or chloroform at controlled temperatures (0-25°C) to ensure selective bromination at the desired position.

  • N-7 Alkylation: Introduction of the 2-chloroethyl group using 1-bromo-2-chloroethane or similar alkylating agents in the presence of a base (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents such as DMF or DMSO at 60-80°C.

  • Purification: The final compound is typically purified using column chromatography followed by recrystallization to obtain the product with >95% purity.

Alternative Synthetic Routes

Several alternative approaches may be viable for synthesizing this compound:

Chemical Reactivity and Modifications

Reactivity Patterns

The reactivity of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is predominantly influenced by the presence of the bromine atom at position 8 and the chloroethyl group at position 7, both of which can participate in nucleophilic substitution reactions. The purine core itself can undergo various transformations depending on the reaction conditions and reagents employed.

Key reactivity patterns include:

  • Nucleophilic substitution at C-8: The bromine atom at position 8 serves as an excellent leaving group, facilitating substitution by various nucleophiles including amines, thiols, and alcohols.

  • Substitution or elimination of the chloroethyl group: Under appropriate conditions, the chlorine atom in the 2-chloroethyl side chain can undergo substitution by nucleophiles or participate in elimination reactions to form an ethenyl derivative.

  • Oxidation and reduction reactions: The purine ring can undergo oxidation or reduction depending on the oxidizing or reducing agents employed, potentially leading to modifications of the ring system.

Cross-Coupling Reactions

The presence of the bromine atom at C-8 makes this compound an excellent candidate for various cross-coupling reactions:

Reaction TypeCatalysts/ConditionsPotential Products
Suzuki CouplingPd catalysts (e.g., Pd(PPh₃)₄), arylboronic acids8-Aryl derivatives
Sonogashira CouplingPd catalysts, CuI, terminal alkynes8-Alkynyl derivatives
Buchwald-Hartwig AminationPd catalysts, phosphine ligands, amines8-Amino derivatives
Heck ReactionPd catalysts, olefins8-Alkenyl derivatives

These cross-coupling reactions provide versatile methods for further functionalization of the molecule, enabling the synthesis of a library of derivatives with potentially diverse biological activities.

Biological Activities and Pharmacological Properties

Structure-Activity Relationships

The biological activity of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is likely influenced by its specific structural features:

Structural FeaturePotential Contribution to Biological Activity
Bromine at C-8Enhanced lipophilicity, potential for covalent binding to target proteins
2-Chloroethyl at N-7Increased lipophilicity, potential alkylating activity, altered binding specificity
Methyl at N-3Modulation of electron density, prevention of metabolism at N-3 position
Carbonyl groups at C-2 and C-6Hydrogen bond acceptance, critical for target recognition

The chloroethyl group at position 7 is particularly noteworthy, as it may confer alkylating properties to the molecule, potentially enabling covalent interactions with nucleophilic sites in biological targets such as DNA or proteins.

Research Applications and Future Perspectives

Medicinal Chemistry Applications

In medicinal chemistry, 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione serves as a valuable scaffold for the development of pharmacologically active compounds. Its unique substitution pattern provides opportunities for structure-activity relationship studies aimed at optimizing activity, selectivity, and pharmacokinetic properties.

Potential medicinal chemistry applications include:

  • Development of enzyme inhibitors: The compound may serve as a lead structure for the development of inhibitors targeting various enzymes involved in disease pathways.

  • Design of receptor modulators: Structural modifications of the compound may yield derivatives capable of selectively modulating the activity of specific receptors.

  • Creation of chemical probes: The compound or its derivatives may function as chemical probes for studying biological processes and target validation.

Comparative Analysis with Similar Compounds

Comparing 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with related compounds provides insights into structure-activity relationships and potential applications:

CompoundStructural DifferencesComparative Biological Activity
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dioneLacks 7-(2-chloroethyl) groupPotentially lower lipophilicity, different pharmacokinetic profile
8-BromoxanthineLacks N-3 methyl and N-7 chloroethyl groupsDifferent solubility, altered binding specificity
Caffeine (1,3,7-trimethylxanthine)Methyl groups instead of bromine and chloroethylDifferent pharmacological profile, CNS activity

The presence of the 2-chloroethyl group at position 7 in 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione likely confers distinct biological properties compared to these related compounds, potentially including enhanced membrane permeability, altered metabolism, and unique target interactions.

Analytical Methods and Characterization

Reference Standards and Quality Control

For research purposes, establishing reliable reference standards and quality control measures is essential:

Quality ParameterRecommended SpecificationMethod of Determination
Purity>98%HPLC with appropriate detection
IdentityStructural confirmation¹H and ¹³C NMR, HRMS
Impurity ProfileAll impurities <0.5%HPLC, LC-MS
Residual SolventsWithin acceptable limitsGC or GC-MS
Water Content<0.5%Karl Fischer titration
Stability ParameterExpected BehaviorMitigation Strategy
PhotostabilityMay degrade under UV exposureStore in amber containers
Thermal StabilityStable at room temperature, may degrade at elevated temperaturesStore below 8°C
Hydrolytic StabilityPotential sensitivity to extreme pH conditionsAvoid strongly acidic or basic environments
Oxidative StabilityMay be susceptible to oxidationStore under inert gas if possible

Future Research Directions

Technological Challenges and Opportunities

The development and application of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione present both challenges and opportunities:

ChallengePotential SolutionOpportunity
Limited solubilityDevelopment of prodrugs or formulation strategiesEnhanced targeting and delivery
Potential reactivityStructural modifications to increase stabilityCreation of covalent inhibitors
Selectivity issuesRational design based on target structuresDevelopment of highly specific compounds
Metabolism concernsStrategic incorporation of metabolically stable groupsImproved pharmacokinetic properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator